chemical properties of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
chemical properties of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
An In-depth Technical Guide to 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Foreword: Unveiling the Potential of a Substituted Phenalenone
The phenalenone ring system, a polycyclic aromatic ketone, represents a "privileged scaffold" in the fields of medicinal chemistry, materials science, and analytical chemistry. These compounds are noted for their unique photochemical properties and a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects[1]. This guide focuses on a specific, functionally rich derivative: 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone (CAS: 113722-81-9).
While commercially noted as a high-purity derivatization agent for High-Performance Liquid Chromatography (HPLC)[2][3], its structural motifs—a reactive chloro-enone system, a hydrogen-bonding side chain, and the inherent fluorescence of the phenalenone core—suggest a far broader potential. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's properties, a plausible synthetic strategy, detailed characterization data, and an expert perspective on its potential applications.
Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a molecule is the bedrock of its application. 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone is a solid compound whose structure marries a large, rigid aromatic system with a flexible, polar sidechain, dictating its solubility, reactivity, and potential for intermolecular interactions.
| Property | Data | Source(s) |
| IUPAC Name | 2-chloro-6-(3-hydroxypropylamino)phenalen-1-one | [4] |
| CAS Number | 113722-81-9 | [2][3] |
| Molecular Formula | C₁₆H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 287.74 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | ~205 °C (with decomposition) | [2][3] |
| Predicted XlogP | 4.2 | [4] |
Expert Insights: The predicted XlogP value of 4.2 suggests significant lipophilicity, dominated by the large phenalenone core[4]. However, the presence of the hydroxypropylamino side chain introduces both a hydrogen bond donor (-OH, -NH) and acceptor (-OH, -NH, C=O), which can impart modest solubility in polar organic solvents and facilitate interactions with biological targets. The high melting point is indicative of a stable, planar crystal lattice structure.
Synthesis and Purification Strategy
Proposed Retrosynthetic Pathway
The synthesis logically begins with a more accessible phenalenone and proceeds through halogenation to install the necessary reactive sites for subsequent functionalization.
Caption: Retrosynthetic analysis for the target compound.
Hypothetical Experimental Protocol
This protocol is a well-reasoned, hypothetical procedure based on similar transformations reported for phenalenone and naphthoquinone systems[5].
Step 1: Synthesis of 2,6-Dichloro-1-phenalenone (Precursor)
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Reaction Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, dissolve 1H-Phenalen-1-one (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
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Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes. Causality: NCS is a mild and selective electrophilic chlorinating agent. Using a slight excess ensures di-substitution. The reaction is performed at a low temperature to control reactivity and minimize side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2,6-dichloro precursor.
Step 2: Synthesis of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
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Reaction Setup: Dissolve 2,6-Dichloro-1-phenalenone (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
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Nucleophilic Substitution: Add 3-amino-1-propanol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). Causality: The substitution reaction requires a base to neutralize the HCl generated. The C6 position is generally more susceptible to nucleophilic attack than the C2 position in such systems. Using a slight excess of the amine drives the reaction to completion.
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Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
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Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final, high-purity compound.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is essential. The following section details the expected spectroscopic signatures for 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone, which are critical for verifying its identity and purity.
Caption: Potential application areas for the title compound.
Analytical Chemistry
The primary established use is as a derivatization reagent for HPLC.[2][3] The secondary amine can react with analytes containing functional groups like carboxylic acids (after activation) or isocyanates. This covalently attaches the highly fluorescent phenalenone core to the analyte, enabling sensitive detection using a fluorescence detector.
Drug Discovery and Medicinal Chemistry
This is arguably the most promising area for future research. The phenalenone scaffold is a known pharmacophore with diverse biological activities.[1]
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Anticancer Potential: Many quinone and ketone-based aromatic systems exert cytotoxic effects through mechanisms like the generation of reactive oxygen species (ROS) or intercalation with DNA.[6] The title compound could be investigated as a lead for developing novel anticancer agents.
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Antimicrobial Activity: The ability of phenalenones to act as photosensitizers, generating singlet oxygen upon light irradiation, makes them effective antimicrobial and pesticidal agents.[7] This compound could be explored for applications in photodynamic therapy against bacterial or fungal infections.
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Kinase Inhibition: The planar aromatic structure is well-suited for fitting into the ATP-binding pockets of kinases, a major class of drug targets.
Materials Science
The inherent fluorescence and environmental sensitivity of the phenalenone core make it an attractive building block for advanced materials. The -OH and -NH groups provide handles for polymerization or grafting onto surfaces, allowing for the development of fluorescent sensors, probes, or components for organic light-emitting diodes (OLEDs).
Safety and Handling
As a laboratory chemical, proper handling is paramount.
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Hazard Classification: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone is more than just an analytical reagent. It is a molecule at the crossroads of multiple scientific disciplines. Its well-defined chemical properties, combined with the proven biological and photophysical potential of its phenalenone core, make it a compelling candidate for further investigation. This guide has provided the foundational knowledge—from synthesis to characterization and application—to empower researchers to unlock the full potential of this versatile compound. Future work should focus on the empirical validation of its biological activities and its performance as a functional material.
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